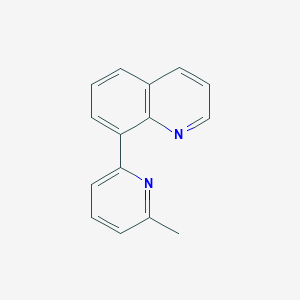![molecular formula C14H10FN3OS B14251009 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one CAS No. 189386-50-3](/img/structure/B14251009.png)
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound known for its unique structure and properties This compound belongs to the class of diazenyl compounds, which are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Métodos De Preparación
The synthesis of 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 3-fluoroaniline with a suitable diazonium salt, followed by coupling with a benzothiazinone derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one can be compared with other diazenyl compounds and benzothiazinone derivatives. Similar compounds include:
2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid: Known for its photoresponsive properties and applications in antimicrobial photodynamic therapy.
Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate: Studied for its photoactive properties and potential use in smart materials. The uniqueness of this compound lies in its specific combination of the fluorophenyl and benzothiazinone moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
189386-50-3 |
|---|---|
Fórmula molecular |
C14H10FN3OS |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-[(3-fluorophenyl)diazenyl]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10FN3OS/c15-9-4-3-5-10(8-9)17-18-14-13(19)16-11-6-1-2-7-12(11)20-14/h1-8,14H,(H,16,19) |
Clave InChI |
QCNCICGHAUOLHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(S2)N=NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


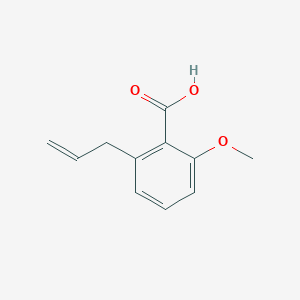
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
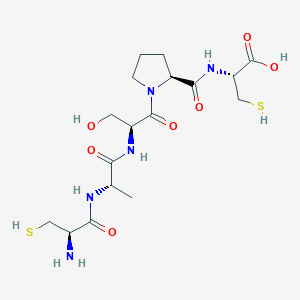
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
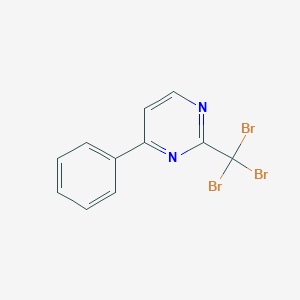
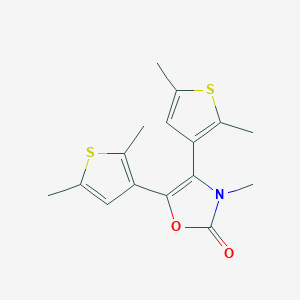
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
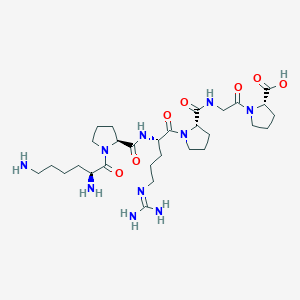
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
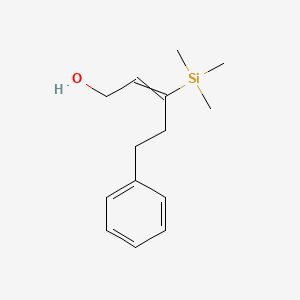
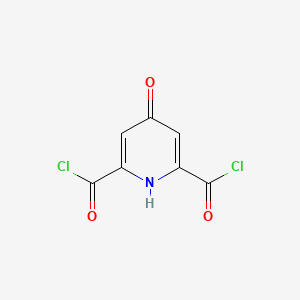
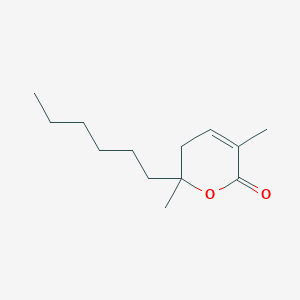
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
